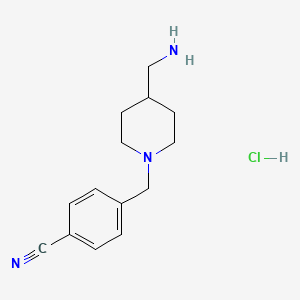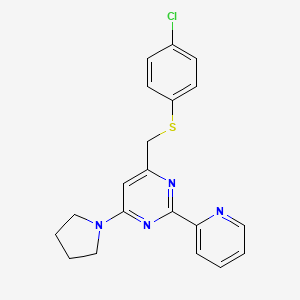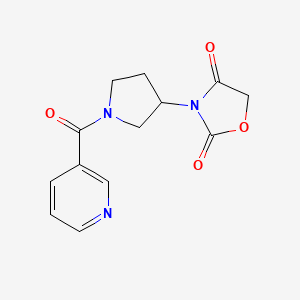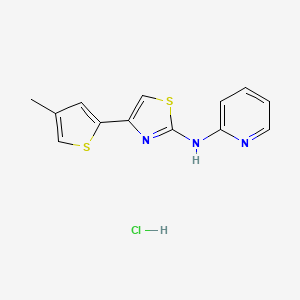
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C14H20ClN3 . It is a solid substance and has a molecular weight of 265.78 .
Molecular Structure Analysis
The compound has an empirical formula (Hill Notation) of C14H20ClN3 . The InChI code for the compound is 1S/C14H19N3.ClH/c15-9-12-1-3-14(4-2-12)11-17-7-5-13(10-16)6-8-17;/h1-4,13H,5-8,10-11,16H2;1H .Physical And Chemical Properties Analysis
The compound is a solid and is stored at a temperature between 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Histamine H3 Antagonists
One of the applications involves the development of potent, conformationally restricted, non-imidazole histamine H3 antagonists. These compounds, including derivatives with a 4-phenoxypiperidine core, are studied for their potential in treating disorders related to the central nervous system by modulating the histamine H3 receptor. Such antagonists could have implications in promoting wakefulness and managing conditions like narcolepsy and sleep disorders (Dvorak et al., 2005).
Acetylcholinesterase Inhibitors
Another significant application is in the synthesis and evaluation of acetylcholinesterase (AChE) inhibitors. Derivatives of this compound have been synthesized and assessed for their anti-AChE activity, which is crucial in the treatment of diseases like Alzheimer's. By inhibiting the enzyme that breaks down acetylcholine, these compounds can potentially improve cognitive functions in patients with neurodegenerative diseases (Sugimoto et al., 1990).
Neuropeptide Y Receptor Antagonists
Research has also extended to the development of novel benzimidazoles derived from this compound as selective neuropeptide Y (NPY) Y1 receptor antagonists. This research is driven by the potential therapeutic applications in managing obesity, as the antagonism of the Y1 receptor could regulate food intake and energy homeostasis (Zarrinmayeh et al., 1998).
Charge Transfer Studies
The compound and its derivatives are also used in the study of solvent dependence of spectra and kinetics of excited-state charge transfer. This research provides insights into the electronic and structural dynamics of molecules and has implications for understanding molecular processes in various chemical and biological systems (Dahl et al., 2005).
Safety and Hazards
The compound has several hazard statements including H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Eigenschaften
IUPAC Name |
4-[[4-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-9-12-1-3-14(4-2-12)11-17-7-5-13(10-16)6-8-17;/h1-4,13H,5-8,10-11,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZRVJKFCVSJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2953451.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)





![N-[4-(Ethoxymethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2953462.png)